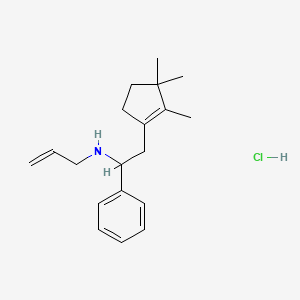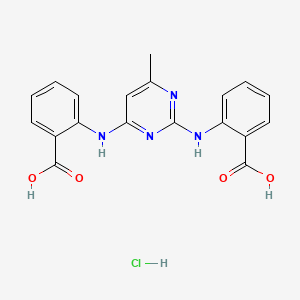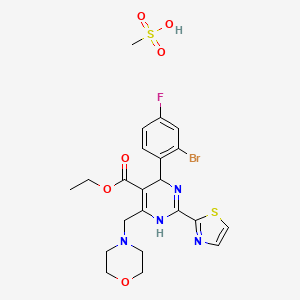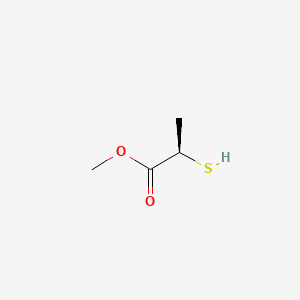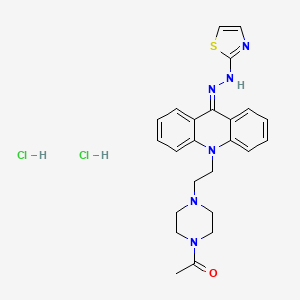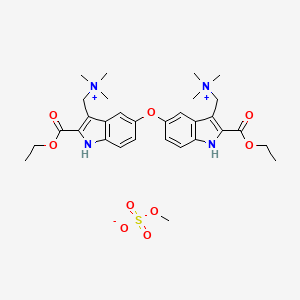
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in various fields such as chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester), typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole moiety.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.
Uniqueness
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
84905-59-9 |
|---|---|
Formule moléculaire |
C31H43N4O9S+ |
Poids moléculaire |
647.8 g/mol |
Nom IUPAC |
[2-ethoxycarbonyl-5-[[2-ethoxycarbonyl-3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]oxy]-1H-indol-3-yl]methyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C30H38N4O5.CH4O4S/c1-9-37-29(35)27-23(17-33(3,4)5)21-15-19(11-13-25(21)31-27)39-20-12-14-26-22(16-20)24(18-34(6,7)8)28(32-26)30(36)38-10-2;1-5-6(2,3)4/h11-16H,9-10,17-18H2,1-8H3;1H3,(H,2,3,4)/p+1 |
Clé InChI |
GMONTUCXKCLNKB-UHFFFAOYSA-O |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC3=CC4=C(C=C3)NC(=C4C[N+](C)(C)C)C(=O)OCC)C[N+](C)(C)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
